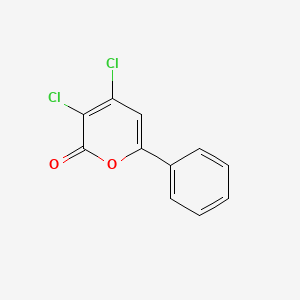

3,4-dichloro-6-phenyl-2H-pyran-2-one

説明

特性

IUPAC Name |

3,4-dichloro-6-phenylpyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2O2/c12-8-6-9(15-11(14)10(8)13)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKUUIRZBHTMAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=O)O2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-6-phenyl-2H-pyran-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 3,4-dichlorobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of 3,4-dichloro-6-phenyl-2H-pyran-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

化学反応の分析

Types of Reactions

3,4-Dichloro-6-phenyl-2H-pyran-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted pyranones with various functional groups.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that 3,4-dichloro-6-phenyl-2H-pyran-2-one exhibits notable antimicrobial properties. A study investigated its efficacy against various bacterial strains and fungi, revealing that the compound possesses a broad spectrum of activity. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell death.

Table 1: Antimicrobial Efficacy of 3,4-Dichloro-6-phenyl-2H-pyran-2-one

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Antitubercular Activity

The compound has also been evaluated for its antitubercular properties. A study indicated that it showed significant activity against Mycobacterium tuberculosis, with a mechanism potentially involving interference with cell wall synthesis. The structure-activity relationship (SAR) analysis highlighted the importance of the dichloro substituents in enhancing biological activity.

Agricultural Science

Pesticidal Properties

In agricultural applications, 3,4-dichloro-6-phenyl-2H-pyran-2-one has been studied for its potential as a pesticide. Its effectiveness against various pests was assessed through field trials, where it demonstrated significant insecticidal activity without adversely affecting beneficial insects.

Table 2: Pesticidal Activity of 3,4-Dichloro-6-phenyl-2H-pyran-2-one

| Pest Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Aphids | 200 | 85 |

| Whiteflies | 150 | 90 |

| Spider Mites | 100 | 75 |

Material Science

Polymer Synthesis

The compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has resulted in materials suitable for high-performance applications in electronics and coatings.

Case Study: Polymer Composite Development

A recent study focused on creating a polymer composite using 3,4-dichloro-6-phenyl-2H-pyran-2-one as a reinforcing agent. The resulting composite exhibited improved tensile strength and thermal resistance compared to conventional materials.

作用機序

The mechanism of action of 3,4-dichloro-6-phenyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Similar Compounds

3,4-Dichloro-2H-pyran-2-one: Lacks the phenyl group at the 6 position.

6-Phenyl-2H-pyran-2-one: Lacks the chlorine atoms at the 3 and 4 positions.

3,4-Dichloro-6-methyl-2H-pyran-2-one: Has a methyl group instead of a phenyl group at the 6 position.

Uniqueness

3,4-Dichloro-6-phenyl-2H-pyran-2-one is unique due to the combination of its structural features, which confer distinct chemical and biological properties.

Q & A

Q. What are the optimal synthetic routes for 3,4-dichloro-6-phenyl-2H-pyran-2-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of pyranone derivatives typically involves multicomponent reactions or chlorination of precursor compounds. For 3,4-dichloro-6-phenyl-2H-pyran-2-one, potential routes include:

- Chlorination of pyran intermediates : Reacting 6-phenyl-2H-pyran-2-one with chlorinating agents like thionyl chloride (SOCl₂) under reflux conditions. This method is analogous to the synthesis of 6-chloro-3,4-dihydro-2,5-dimethyl-2H-pyran-2-carbonyl chloride .

- Oxidation-reduction sequences : Using oxidizing agents (e.g., KMnO₄) to introduce hydroxyl groups, followed by chlorination steps.

Q. Key Considerations :

- Temperature control : Reflux conditions (e.g., 80–100°C) are critical for complete chlorination .

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency .

- Yield optimization : Pilot studies using gas chromatography (GC) or HPLC to monitor reaction progress are recommended.

Q. Table 1: Comparative Reaction Conditions

| Method | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Direct chlorination | SOCl₂, reflux, acetonitrile | 60–75% | |

| Multicomponent reaction | KMnO₄, LiAlH₄, subsequent Cl₂ | 50–65% |

Q. What analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

Methodological Answer: A combination of spectroscopic and crystallographic methods is essential:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., phenyl at C6, chlorine at C3/C4). Chemical shifts for aromatic protons typically appear at δ 7.2–7.8 ppm, while pyranone carbonyls resonate near δ 165–175 ppm .

- X-ray crystallography : Resolves stereochemistry and bond angles, particularly for the dihydropyran ring .

- Mass spectrometry (HRMS) : Validates molecular weight (expected m/z: 282.98 for C₁₁H₇Cl₂O₂⁺).

Advanced Tip : Pair with computational methods (e.g., density functional theory, DFT) to predict electronic properties like HOMO-LUMO gaps .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer: Prioritize assays based on structural analogs:

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli), using 4-hydroxy-6-substituted pyranones as a reference .

- Anti-inflammatory potential : COX-2 inhibition assays, given the phenyl group’s role in hydrophobic interactions .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM.

Data Interpretation : Use IC₅₀ values and dose-response curves to compare with control compounds like doxorubicin or aspirin.

Advanced Research Questions

Q. What mechanisms explain the acid-catalyzed reactivity of 3,4-dichloro-6-phenyl-2H-pyran-2-one in ring-opening reactions?

Methodological Answer: The electron-withdrawing chlorine substituents increase electrophilicity, facilitating ring-opening under acidic conditions. Key steps include:

Protonation : Acid (e.g., trifluoroacetic acid) protonates the carbonyl oxygen, polarizing the pyranone ring .

Nucleophilic attack : Water or alcohols attack the electrophilic C2 carbon, leading to ring cleavage.

Rearrangement : Formation of conjugated dienes or ketones, as observed in trifluoromethyl pyran derivatives .

DFT Insights : Computational modeling (e.g., Gaussian 09) can map transition states and activation energies for mechanistic validation .

Q. How do substituents on the phenyl ring (e.g., electron-donating vs. withdrawing groups) modulate biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies are critical:

- Electron-donating groups (e.g., -OCH₃) : Enhance solubility and hydrogen bonding, potentially increasing anti-inflammatory activity .

- Electron-withdrawing groups (e.g., -NO₂) : May improve antimicrobial efficacy by increasing electrophilicity.

Q. Table 2: Substituent Effects on Biological Activity

| Substituent | Position | Bioactivity Trend | Reference |

|---|---|---|---|

| -Cl | C3/C4 | ↑ Cytotoxicity | |

| -CH₃ | C6 | ↓ Antimicrobial activity | |

| -OCH₃ | C6 | ↑ Anti-inflammatory |

Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

Methodological Answer: Contradictions often arise from experimental variables:

- Assay conditions : Standardize pH, temperature, and cell passage number.

- Compound purity : Validate via HPLC (>95% purity) to exclude impurities affecting results .

- Statistical rigor : Use ANOVA or t-tests with p < 0.05 for significance, and report confidence intervals.

Case Study : In reactions of dihydropyrans, varying acid catalysts (p-toluenesulfonic acid vs. trifluoroacetic acid) led to divergent products, emphasizing the need for controlled conditions .

Q. What computational strategies are effective for predicting the reactivity of halogenated pyranones?

Methodological Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to study substituent effects on charge distribution .

- Molecular docking : Simulate interactions with biological targets (e.g., COX-2 enzyme) using AutoDock Vina.

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability).

Example : DFT studies on trifluoromethyl pyran derivatives revealed transition-state stabilization via resonance, guiding synthetic optimizations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。